molecular formula C7H4FNO5 B13673273 2-Fluoro-3-hydroxy-5-nitrobenzoic acid

2-Fluoro-3-hydroxy-5-nitrobenzoic acid

Cat. No.: B13673273
M. Wt: 201.11 g/mol
InChI Key: LVBKWYGTFMKBBA-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield 2-fluoro-5-nitrobenzoic acid with high efficiency . Another method involves fluoro ortho lithiation followed by dry ice carbonyl insertion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under suitable conditions.

Major Products

    Oxidation: Formation of 2-fluoro-3-oxo-5-nitrobenzoic acid.

    Reduction: Formation of 2-fluoro-3-hydroxy-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxy-5-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H4FNO5

Molecular Weight

201.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10/h1-2,10H,(H,11,12)

InChI Key

LVBKWYGTFMKBBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)[N+](=O)[O-]

Origin of Product

United States

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